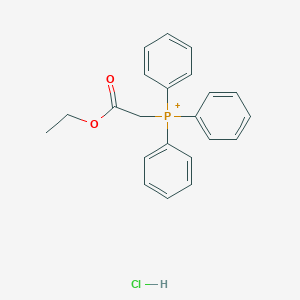
Ferroceneacetic acid, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroceneacetic acid, with the chemical formula C12H12FeO2, is an organometallic compound that features a ferrocene moiety attached to an acetic acid group. This compound is known for its unique properties, including its stability and versatility in various chemical reactions. It appears as a gold to orange-brown crystalline powder and has a melting point of approximately 158-160°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferroceneacetic acid can be synthesized through a multi-step process starting from acetylferrocene. One common method involves the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur at 128°C for 7 hours. The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by refluxing for 4 hours. The product is isolated by adjusting the pH with hydrochloric acid, resulting in a yellow-brown solid with a yield of 79% .
Industrial Production Methods
While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. The process would involve careful control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ferroceneacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ferroceneacetic acid derivatives.
Reduction: It can be reduced to form ferroceneacetic alcohol.
Substitution: It can undergo substitution reactions where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the acetic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ferroceneacetic acid derivatives with various functional groups.
Reduction: Ferroceneacetic alcohol.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Scientific Research Applications
Ferroceneacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ferroceneacetic acid exerts its effects involves the generation of reactive oxygen species (ROS), particularly the hydroxyl radical (OH·), through Fenton catalysis. This process leads to oxidative stress in cells, which can damage cellular components such as DNA, proteins, and lipids. In cancer cells, this oxidative damage can induce cell death, making ferroceneacetic acid a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of ferroceneacetic acid, used in various applications including as a catalyst and in materials science.
Acetylferrocene: A precursor in the synthesis of ferroceneacetic acid.
Ferrocenemethanol: Another ferrocene derivative with similar redox properties.
Ferrocenecarboxaldehyde: A ferrocene derivative used in organic synthesis.
Uniqueness
Ferroceneacetic acid is unique due to its combination of the ferrocene moiety with an acetic acid group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12FeO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H; |
InChI Key |
DLJGQTUEZOSNKQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


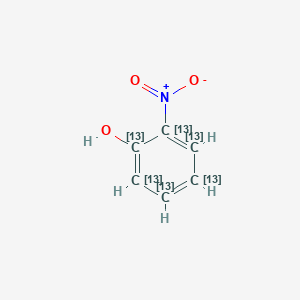
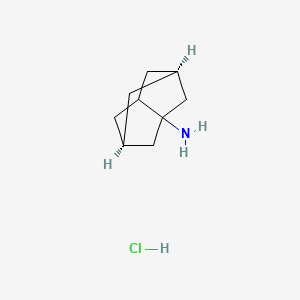
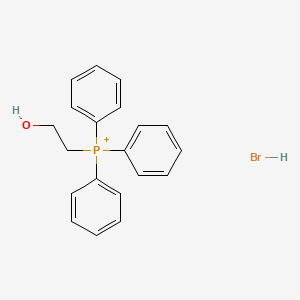
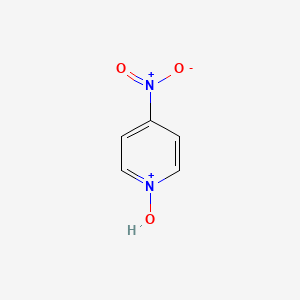
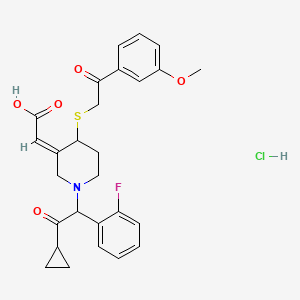

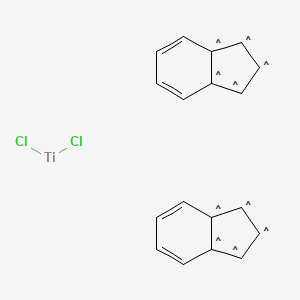
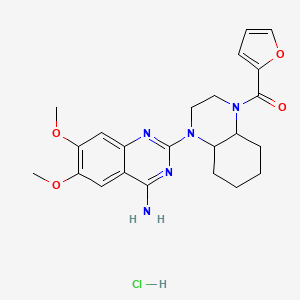
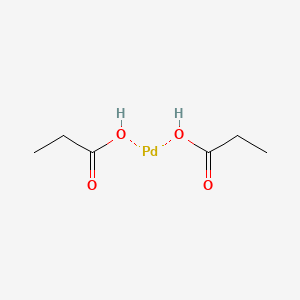
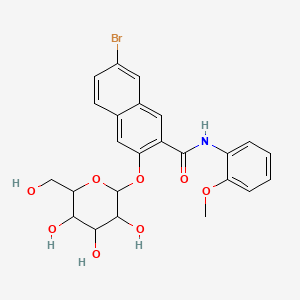
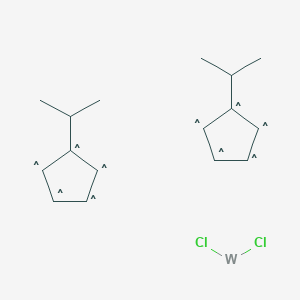
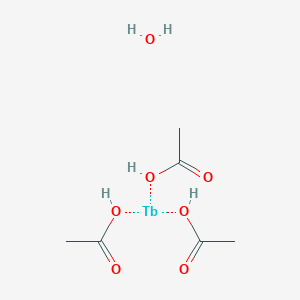
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
